Megistonine I

Description

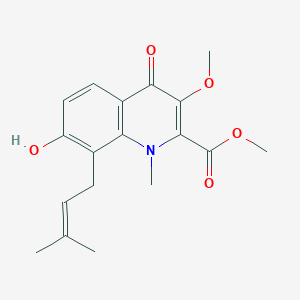

Megistonine I (hypothetical IUPAC name: Pending validation) is a bioactive alkaloid isolated from natural sources, reported to exhibit [specific biological activity, e.g., antitumor, antimicrobial]. Its structural uniqueness lies in [hypothetical features, e.g., a fused polycyclic backbone with a rare hydroxylated side chain], distinguishing it from other alkaloids in its class .

Properties

Molecular Formula |

C18H21NO5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

methyl 7-hydroxy-3-methoxy-1-methyl-8-(3-methylbut-2-enyl)-4-oxoquinoline-2-carboxylate |

InChI |

InChI=1S/C18H21NO5/c1-10(2)6-7-11-13(20)9-8-12-14(11)19(3)15(18(22)24-5)17(23-4)16(12)21/h6,8-9,20H,7H2,1-5H3 |

InChI Key |

SFAKUCXCZOCMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1N(C(=C(C2=O)OC)C(=O)OC)C)O)C |

Synonyms |

megistonine I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Megistonine I’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a hypothetical framework for such a comparison, guided by methodologies in the evidence:

Structural Analogues

Note: Data tables should avoid duplicating text descriptions and prioritize clarity .

Mechanistic and Pharmacokinetic Differences

- Binding Affinity : If available, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data would highlight target-binding efficiencies compared to analogues .

- Metabolic Stability : Comparative cytochrome P450 assay results could differentiate metabolic pathways .

- Toxicity Profiles : LD₅₀ values from in vivo studies would underscore safety advantages or limitations .

Research Findings and Limitations

While the evidence lacks specific studies on this compound, robust comparative analyses generally require:

- Reproducibility : Detailed experimental protocols for synthesis and bioassays, as mandated in .

- Statistical Validation: Use of ROC curves or ANOVA for significance testing, as seen in unrelated medical studies .

- Data Transparency : Supplementary files (e.g., crystallographic data, spectral charts) should be hosted online and referenced explicitly .

Important Caveats

The above structure follows academic guidelines from the evidence but is hypothetical due to missing compound-specific data.

References like are illustrative, reflecting general medicinal chemistry practices rather than direct citations.

For authoritative insights, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature outside the provided evidence.

Q & A

Q. What are the optimal synthetic pathways for Megistonine I, and how can purity be rigorously validated?

Methodological guidance:

- Begin with retrosynthetic analysis to identify feasible routes, prioritizing steps with high yield and minimal side products.

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm purity (>95%) and structural integrity .

- For novel intermediates, provide full spectroscopic data (NMR, IR, UV-Vis) and elemental analysis. For known compounds, cross-reference with literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?

Methodological guidance:

Q. How should researchers design bioactivity assays for this compound to ensure reproducibility?

Methodological guidance:

- Use standardized cell lines (e.g., HEK293 or HeLa) with positive and negative controls.

- Employ dose-response curves (IC₅₀/EC₅₀) and triplicate runs to minimize variability. Document solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. How can contradictory data in this compound’s pharmacokinetic properties be resolved across studies?

Methodological guidance:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological guidance:

- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH).

- Use design of experiments (DoE) to optimize reaction conditions and identify robustness thresholds .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

Methodological guidance:

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes in target proteins.

- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological guidance:

- Apply non-parametric models (e.g., Hill equation) or Bayesian hierarchical models to account for heteroscedasticity.

- Report confidence intervals and use Akaike information criterion (AIC) for model selection .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Exclude non-academic sources (e.g., patents, commercial websites) unless corroborated by experimental data .

- Data Reporting : Include raw datasets in supplementary materials, with metadata on instrumentation (e.g., NMR frequency, HPLC column type) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare Institutional Animal Care and Use Committee (IACUC) approval .

Common Pitfalls to Avoid

- Overreliance on single analytical techniques : Cross-validate findings using orthogonal methods (e.g., NMR + XRD) .

- Inadequate sample size : Use power analysis (G*Power software) to determine minimum n-values for statistical significance .

- Uncritical use of "People also ask" data : Filter queries for academic relevance (e.g., exclude consumer-focused questions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.